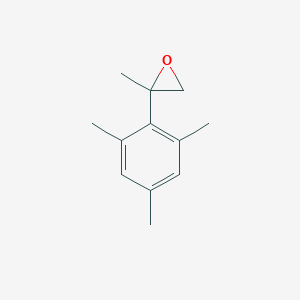
2-Mesityl-2-methyloxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Mesityl-2-methyloxirane is an organic compound belonging to the class of epoxides Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms The mesityl group, derived from mesitylene, is a bulky substituent that can influence the reactivity and properties of the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Mesityl-2-methyloxirane can be synthesized through several methods. One common approach involves the epoxidation of alkenes using peracids or other oxidizing agents. For instance, the reaction of mesityl-substituted alkenes with m-chloroperbenzoic acid (m-CPBA) can yield the desired epoxide under mild conditions. The reaction typically proceeds at room temperature and requires careful control of the reaction time to prevent over-oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as titanium silicalite-1 (TS-1), can enhance the efficiency of the epoxidation process. Additionally, solvent-free or green chemistry approaches are being explored to minimize environmental impact and improve sustainability.
Chemical Reactions Analysis
Types of Reactions
2-Mesityl-2-methyloxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols or other oxygenated products.
Reduction: Reduction of the epoxide can yield alcohols or other reduced species.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms of the epoxide ring, leading to the formation of new carbon-oxygen or carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can react with the epoxide under basic or acidic conditions.
Major Products Formed
Diols: Formed through the ring-opening oxidation of the epoxide.
Alcohols: Resulting from the reduction of the epoxide.
Substituted Epoxides: Produced via nucleophilic substitution reactions.
Scientific Research Applications
2-Mesityl-2-methyloxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound, including its interactions with enzymes and other biological molecules.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 2-Mesityl-2-methyloxirane involves the reactivity of the epoxide ring. The strained three-membered ring is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is influenced by the mesityl group, which can stabilize intermediates and transition states, thereby affecting the overall reaction pathway. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
2-Mesityl-2-methyloxirane can be compared with other epoxides, such as:
2-Methyloxirane: Lacks the mesityl group, resulting in different reactivity and properties.
2-Phenyl-2-methyloxirane: Contains a phenyl group instead of a mesityl group, leading to variations in stability and reactivity.
2-Ethyl-2-methyloxirane: Has an ethyl group, which influences its chemical behavior compared to the bulkier mesityl group.
The uniqueness of this compound lies in the presence of the mesityl group, which imparts distinct steric and electronic effects, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C12H16O |
|---|---|
Molecular Weight |
176.25 g/mol |
IUPAC Name |
2-methyl-2-(2,4,6-trimethylphenyl)oxirane |
InChI |
InChI=1S/C12H16O/c1-8-5-9(2)11(10(3)6-8)12(4)7-13-12/h5-6H,7H2,1-4H3 |
InChI Key |
BCXVOOHGNIWNMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2(CO2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


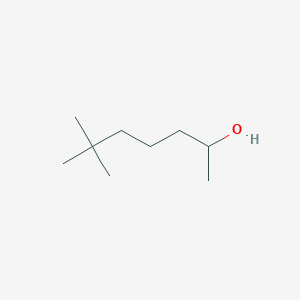

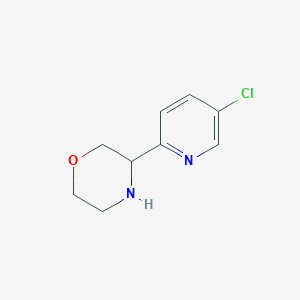
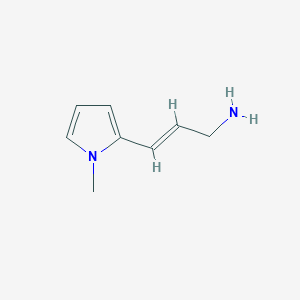
![{2-[(Dimethylamino)methyl]-4-fluorophenyl}methanamine](/img/structure/B13609168.png)
![tert-butyl N-({5-fluorofuro[3,2-b]pyridin-2-yl}methyl)carbamate](/img/structure/B13609169.png)
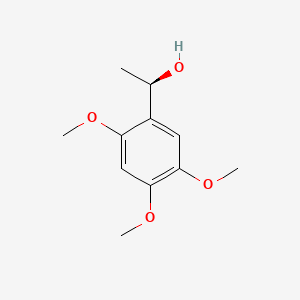
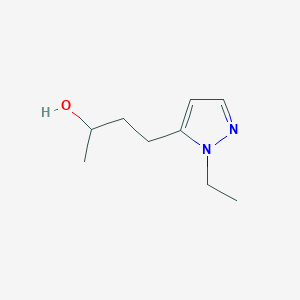

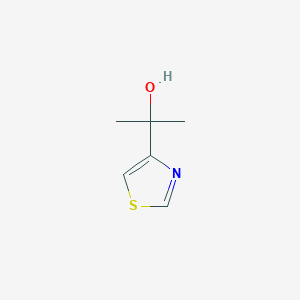

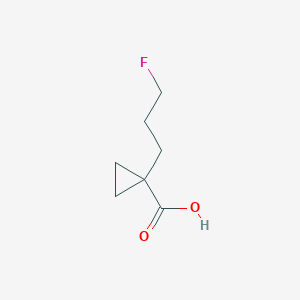
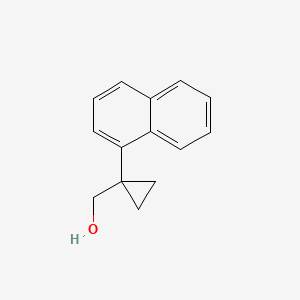
![Dimethyl[2-(morpholin-3-yl)ethyl]amine](/img/structure/B13609211.png)
